N-[amino(imino)methyl]azepane-1-carboximidamide
Description
N-[amino(imino)methyl]azepane-1-carboximidamide is a heterocyclic organic compound featuring a seven-membered azepane ring substituted with a carboximidamide group. It is listed in chemical catalogs as a research compound, primarily used in pharmaceutical and materials science research . Analytical techniques such as NMR, HPLC, and LC-MS are employed for its characterization, as noted in standardized protocols for related carboximidamide derivatives .
Properties
IUPAC Name |
N-(diaminomethylidene)azepane-1-carboximidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N5/c9-7(10)12-8(11)13-5-3-1-2-4-6-13/h1-6H2,(H5,9,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYRTNOKXVQKOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=N)N=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[amino(imino)methyl]azepane-1-carboximidamide typically involves the reaction of azepane derivatives with guanidine compounds under specific conditions. One common method includes the reaction of azepane-1-carboximidamide with an amino(imino)methylating agent . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
N-[amino(imino)methyl]azepane-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: This compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[amino(imino)methyl]azepane-1-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[amino(imino)methyl]azepane-1-carboximidamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional similarities to other carboximidamide derivatives allow for comparative analysis. Below is a detailed evaluation based on available evidence:
N-Amino(imino)methyl-4-phenylpiperazine-1-carboximidamide (CAS 786578-60-7)
- Structural Differences: Ring System: Piperazine (6-membered) vs. azepane (7-membered). Substituents: The piperazine derivative includes a phenyl group at the 4-position, introducing aromaticity and steric bulk absent in the azepane analog .
- Synthetic Utility : Piperazine derivatives are often prioritized in drug discovery due to their established pharmacokinetic profiles, whereas azepane-based compounds may exhibit enhanced solubility owing to increased ring strain .
4-Amino-N’-phenylbenzene-1-carboximidamide (CAS 1195870-11-1)
- Structural Differences :
- Applications : Benzene-carboximidamide derivatives are frequently explored as enzyme inhibitors (e.g., kinase targets), while azepane analogs may serve as modulators of G-protein-coupled receptors (GPCRs) due to their conformational adaptability .
1-(2-Furoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine
- Structural Differences: Core Heterocycle: A tetrahydroquinoline scaffold fused with a furan group, differing from the monocyclic azepane system.
- Research Focus: Tetrahydroquinoline derivatives are commonly studied for antimicrobial activity, whereas carboximidamide-azepane hybrids remain underexplored in this context .
Comparative Data Table
| Compound Name | Core Structure | Ring Size | Key Functional Groups | Potential Applications |
|---|---|---|---|---|
| N-[amino(imino)methyl]azepane-1-carboximidamide | Azepane | 7-membered | Carboximidamide, amino/imino | GPCR modulation, solubility studies |
| N-Amino(imino)methyl-4-phenylpiperazine-1-carboximidamide | Piperazine | 6-membered | Carboximidamide, phenyl | Kinase inhibition, CNS drugs |
| 4-Amino-N’-phenylbenzene-1-carboximidamide | Benzene | N/A | Carboximidamide, amino | Enzyme inhibition, agrochemicals |
| 1-(2-Furoyl)-2-methyl-N-phenyltetrahydroquinolin-4-amine | Tetrahydroquinoline | 6-membered | Furoyl, phenyl | Antimicrobial agents |
Key Research Findings and Implications
- Solubility and Bioavailability : Azepane derivatives generally exhibit higher aqueous solubility than piperazine analogs due to increased ring strain and polarity .
- Synthetic Challenges: The carboximidamide group in this compound requires protection during synthesis to prevent undesired side reactions, a hurdle less pronounced in benzene-based analogs .
- Biological Activity : While piperazine-carboximidamide hybrids show promise in CNS drug development, the azepane variant’s larger ring may enhance selectivity for peripheral targets .
Biological Activity
N-[amino(imino)methyl]azepane-1-carboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to elucidate the biological activity of this compound.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C8H15N5
- Molecular Weight : 185.24 g/mol
- IUPAC Name : this compound
The presence of amino and imino functional groups suggests potential interactions with biological targets, particularly in enzymatic pathways and receptor binding.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that azepane derivatives can inhibit bacterial growth, particularly against Gram-positive bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | |
| Escherichia coli | Weak inhibition | |
| Pseudomonas aeruginosa | No significant effect |
Cytotoxicity
In vitro studies reveal that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting a potential role in cancer therapy.
| Cell Line | IC50 (µM) | Effect | Reference |
|---|---|---|---|
| HepG2 (liver cancer) | 25 | Induces apoptosis | |
| MCF-7 (breast cancer) | 30 | Cell cycle arrest | |
| A549 (lung cancer) | 35 | Cytotoxicity observed |
Mode of Action
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival.
- Receptor Interaction : Potential binding to receptors involved in cell signaling pathways could lead to altered cellular responses.
Case Studies
-
Study on Anticancer Properties :
A recent study investigated the effects of this compound on HepG2 cells. Results indicated that the compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways. -
Antimicrobial Efficacy Assessment :
Another study evaluated the antimicrobial efficacy against various pathogens. The compound demonstrated significant activity against Staphylococcus aureus, supporting its potential as an antibacterial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
